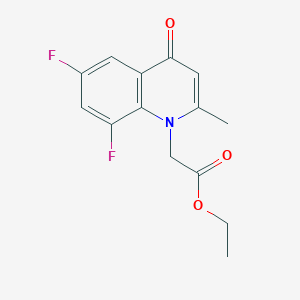

Ethyl 2-(6,8-difluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Description

Properties

Molecular Formula |

C14H13F2NO3 |

|---|---|

Molecular Weight |

281.25 g/mol |

IUPAC Name |

ethyl 2-(6,8-difluoro-2-methyl-4-oxoquinolin-1-yl)acetate |

InChI |

InChI=1S/C14H13F2NO3/c1-3-20-13(19)7-17-8(2)4-12(18)10-5-9(15)6-11(16)14(10)17/h4-6H,3,7H2,1-2H3 |

InChI Key |

LJSKMGYREVPKCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=O)C2=C1C(=CC(=C2)F)F)C |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(6,8-difluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. The compound's unique structure includes a quinoline backbone with fluorine substitutions and an ethyl acetate moiety, which may enhance its pharmacological properties. This article explores its biological activities, particularly its potential as an antimicrobial and anticancer agent, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C14H13F2NO3

- Molecular Weight : 281.26 g/mol

- Structural Features : The presence of fluorine atoms at positions 6 and 8 of the quinoline ring is significant for its biological activity, enhancing lipophilicity and potentially influencing interaction with biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Quinoline derivatives are generally recognized for their antibacterial and antifungal activities.

Table 1: Comparison of Antimicrobial Activities of Quinoline Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluoro substitution | Antimicrobial |

| 6-Fluoroquinolone | Fluorinated quinolone | Antibacterial |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial |

| 2-Methylquinoline | Methyl group at position 2 | Anticancer |

The compound's unique combination of structural features is believed to enhance its effectiveness against various microbial strains, potentially making it a candidate for developing new antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: In Vitro Analysis

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was found to inhibit cell proliferation in HepG2 liver cancer cells with an IC50 value indicating effective dose levels .

The mechanism of action for this compound is believed to involve:

- DNA Intercalation : Similar to other quinolines, it may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolic pathways in both microbial and cancer cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate favorable absorption characteristics due to its lipophilic nature. However, further toxicological assessments are necessary to ensure safety profiles for clinical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The table below compares the target compound with key analogs:

Key Observations:

- Substituent Position : Fluorine at positions 6 and 8 (target) vs. bromo/trifluoromethyl at position 6 (analogs) or methoxy at 5 and 8 (). Positional differences significantly impact electronic distribution and steric effects.

- Lipophilicity : The trifluoromethyl group () increases lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility .

Physicochemical and Pharmacological Properties

- Solubility : The difluoro substituents in the target compound likely reduce solubility compared to methoxy analogs () but improve it relative to bromo derivatives () due to smaller atomic size .

- Bioactivity: Quinoline derivatives with electron-withdrawing groups (e.g., F, CF₃) often exhibit enhanced antimicrobial or enzyme-inhibitory activities. For example, trifluoromethyl-substituted quinolines () are metabolically stable, making them candidates for drug development .

- Safety : Bromo-substituted analogs () may pose higher toxicity risks due to halogen metabolism, whereas fluorine’s stability reduces such concerns .

Crystallographic and Adsorption Behavior

While crystallographic data for the target compound is unavailable, related studies highlight substituent effects:

- Crystal Packing : Bulky groups (e.g., CF₃, Br) disrupt packing efficiency, reducing melting points compared to smaller substituents like fluorine .

- Adsorption: Quinoxaline analogs () adsorb via physical mechanisms (Langmuir isotherm), suggesting similar behavior for quinolines with planar aromatic systems .

Industrial and Environmental Considerations

- Corrosion Inhibition: Quinoxaline derivatives (e.g., ) act as corrosion inhibitors, but quinolines with electronegative substituents may exhibit similar adsorption on metal surfaces .

- Environmental Impact : Fluorinated compounds (target, ) may persist in aquatic systems, necessitating careful disposal to avoid bioaccumulation .

Q & A

Q. What are the key differences in activity between fluoro and non-fluoro analogs?

- SAR Insights :

- Fluorine at C6/C8 : Increases metabolic stability (blocks CYP450 oxidation) and enhances membrane permeability (logP ~2.5 vs. ~1.8 for non-fluoro).

- Methyl at C2 : Improves steric hindrance, reducing off-target interactions.

- Ester vs. Carboxylic Acid : Ethyl ester acts as a prodrug, hydrolyzing in vivo to the active acid .

Methodological Notes

- Crystallography : For structural confirmation, use SHELXL (single-crystal X-ray diffraction; Mo-Kα radiation, λ = 0.71073 Å). Refinement parameters: R factor <0.05, data-to-parameter ratio >10 .

- Troubleshooting : If crystallization fails, try vapor diffusion with ethyl acetate/hexane mixtures or add seeding crystals from analogous quinolinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.